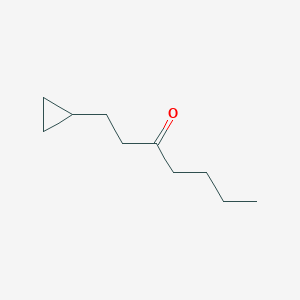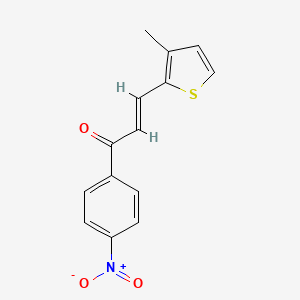
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98% (hereafter referred to as “the compound”) is a synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively in a variety of fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research. It has been used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. It has also been used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been used to study the pharmacological properties of drugs and to develop new therapeutic agents.
Mecanismo De Acción
The compound binds to proteins and enzymes in the cell, altering their structure and function. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. The compound also binds to receptors on the cell surface and modulates their activity.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been shown to modulate the activity of receptors on the cell surface, leading to changes in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experimental conditions. The main limitation of the compound is that it is not water-soluble, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are numerous possible future directions for research on the compound. It could be used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. Additionally, it could be used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. It could also be used to study the pharmacological properties of drugs and to develop new therapeutic agents. Finally, it could be used to study the effects of compounds on the activity of receptors on the cell surface.
Métodos De Síntesis
The compound can be synthesized in a two-step process involving the reaction of 4-hydroxy-2,6-difluoronaphthalene and allyl bromide in the presence of a palladium catalyst. The first step of the reaction involves the palladium-catalyzed coupling of the two reactants to form the intermediate compound, trans-3-(2,6-difluorophenyl)-1-(2-naphthyl)propene. The second step of the reaction involves the oxidation of the intermediate compound to form the desired compound.
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)



![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)